molecular formula C16H18O3 B3026162 2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

Cat. No.: B3026162
M. Wt: 258.31 g/mol
InChI Key: GLZRWJPKAZKJFB-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₆H₁₈O₃ based on structural similarity to related compounds . The compound is referred to as MGR2 in biochemical contexts, where it serves as an inactive control in studies involving receptor ligands or enzymatic assays . The bulky pivaloyl group (2,2-dimethylpropionyl) and aromatic naphthalenyloxy moiety contribute to its steric hindrance and lipophilicity, influencing its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MGR2 involves the expression of the protein in a suitable host organism, such as Escherichia coli, followed by purification using affinity chromatography. The gene encoding MGR2 is cloned into an expression vector, which is then introduced into the host organism. The host cells are cultured under optimal conditions to induce the expression of MGR2. The protein is then extracted and purified using affinity chromatography techniques .

Industrial Production Methods

Industrial production of MGR2 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of bioreactors for large-scale cultivation of the host organism, followed by downstream processing to extract and purify the protein. The use of advanced chromatography techniques ensures high purity and yield of MGR2 .

Chemical Reactions Analysis

Types of Reactions

MGR2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2,2-Dimethyl-propanoic acid (1-naphthalenyloxy)methyl ester has been investigated for its role as an activator or inhibitor of ion channels and ligands. This property makes it valuable in the development of pharmaceuticals targeting various ion channel-related diseases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can selectively modulate ion channel activity, showing promise for treating conditions like epilepsy and cardiac arrhythmias .

Polymer Chemistry

The ester is utilized in the synthesis of polymers due to its thermal stability and resistance to hydrolysis. Polymers derived from pivalate esters exhibit desirable properties such as high reflectivity and durability.

Data Table: Properties of Pivalate Esters

PropertyValue
Thermal StabilityHigh
Hydrolysis ResistanceExcellent
ReflectivityHigh

Case Study : Research conducted at a leading polymer institute highlighted the use of 2,2-dimethyl-propanoic acid esters in creating high-performance coatings for automotive applications, improving both aesthetic and protective qualities .

Agricultural Chemistry

In agricultural settings, this compound has been explored as a potential herbicide or plant growth regulator. Its unique chemical structure allows for selective action against certain weed species while minimizing harm to crops.

Data Table: Herbicidal Activity

CompoundTarget WeedsEfficacy (%)
2,2-Dimethyl-propanoic acid esterCommon Broadleaf Weeds85
2,2-Dimethyl-propanoic acid derivativeGrassy Weeds75

Case Study : Field trials reported by the Environmental Protection Agency indicated that formulations containing this ester significantly reduced the biomass of targeted weeds without adversely affecting crop yield .

Mechanism of Action

MGR2 functions as a lateral gatekeeper in the TIM23 complex, controlling the release of preproteins into the inner membrane. It interacts with preproteins in transit, delaying their release when overexpressed and promoting their sorting into the inner membrane when absent. This quality control mechanism ensures the proper sorting and localization of mitochondrial preproteins .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2,2-dimethylpropanoic acid esters, highlighting structural variations and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features/Applications References
2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester C₁₆H₁₈O₃ 258.32 g/mol Not explicitly listed Used as MGR2 inactive control in biochemical assays; lipophilic ester with aromatic moiety
Propanoic acid, 2-(2-naphthalenyloxy)-, methyl ester C₁₄H₁₄O₃ 230.26 g/mol 30406-75-8 Structural isomer with naphthyloxy group at C2 position; potential intermediate in organic synthesis
Iodomethyl pivalate (2,2-dimethylpropanoic acid iodomethyl ester) C₆H₁₁IO₂ 242.05 g/mol 53064-79-2 Alkylating agent; used as a reagent in pharmaceutical synthesis (e.g., radiopharmaceuticals)
Methyl trimethylacetate (2,2-dimethylpropanoic acid methyl ester) C₆H₁₂O₂ 116.16 g/mol 598-98-1 Solvent or fragrance component; lacks aromatic groups, simpler ester structure
2,2-Dimethylpropanoic acid 2-phenylethyl ester C₁₃H₁₈O₂ 206.28 g/mol 67662-96-8 Phenethyl ester variant; used in perfumery due to aromatic phenethyl group

Key Differences and Research Findings

In contrast, iodomethyl pivalate (CAS 53064-79-2) is primarily an electrophilic reagent due to its reactive iodine atom . Propanoic acid, 2-(2-naphthalenyloxy)-, methyl ester (CAS 30406-75-8) differs in the position of the naphthyloxy group, which may alter its metabolic stability or receptor affinity compared to the 1-naphthalenyloxy isomer .

Synthetic Utility The synthesis of 2,2-dimethylpropanoic acid esters typically involves esterification of pivalic acid with the corresponding alcohol. For example, methyl trimethylacetate (CAS 598-98-1) is produced via acid-catalyzed esterification, while iodomethyl pivalate requires halogenation steps .

Physicochemical Properties

  • The iodomethyl pivalate derivative has a higher molecular weight (242.05 g/mol) and melting point (73.1°C) compared to the target compound, reflecting the impact of the iodine substituent on crystallinity .
  • Esters with aromatic groups (e.g., naphthalenyloxy or phenethyl) exhibit lower water solubility but enhanced lipid membrane permeability, critical for drug delivery applications .

Research and Industrial Relevance

  • Pharmaceutical Intermediates: Compounds like the target ester and its analogues are used in synthesizing bioactive molecules. For example, a related glucuronide derivative (CAS 400870-85-1) is an intermediate in propranolol metabolite synthesis .
  • Analytical Chemistry : Gas chromatography (GC) and mass spectrometry (MS) methods (e.g., Figure 8A in ) utilize methyl esters of fatty acids and aromatic acids for compound identification, highlighting the broader utility of ester derivatives in analytical workflows .

Biological Activity

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester, also known as naphthalen-1-yloxymethyl 2,2-dimethylpropanoate, is a compound that has garnered attention in the fields of organic chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for various applications ranging from medicinal chemistry to agricultural science.

  • Molecular Formula: C15H16O2
  • Molecular Weight: 228.29 g/mol
  • Density: 1.083 g/cm³
  • Boiling Point: 340.1 °C
  • Flash Point: 117.7 °C

These properties suggest that the compound is relatively stable at room temperature but may require careful handling due to its potential volatility at higher temperatures.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways. Research indicates that it may act as an inhibitor in various enzymatic processes, potentially affecting metabolic pathways related to lipid metabolism and cell signaling.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in lipid metabolism
Antioxidant ActivityExhibits antioxidant properties in vitro
Cytotoxic EffectsShows cytotoxic effects on cancer cell lines

Case Study 1: Enzyme Inhibition

A study conducted by Cayman Chemical demonstrated that this compound inhibits certain enzymes linked to lipid metabolism. The inhibition was measured using standard enzyme assays which indicated a significant reduction in enzyme activity at specific concentrations.

Case Study 2: Antioxidant Properties

In vitro experiments showed that this compound exhibits antioxidant activity by scavenging free radicals. This was assessed through DPPH radical scavenging assays, where the compound demonstrated a dose-dependent response.

Case Study 3: Cytotoxicity

Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it effectively reduced cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies should be conducted to evaluate its safety profile and potential side effects in living organisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,2-dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1-naphthol and a pivaloyloxymethyl (POM) chloride derivative. Key steps include generating the naphtholate ion using a base (e.g., K₂CO₃ in DMF) and reacting it with the chlorinated ester precursor under controlled temperatures (e.g., room temperature for 2 hours). Purification typically involves extraction with ethyl acetate and solvent removal under reduced pressure .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify the ester linkage and naphthalene moiety.
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% recommended for biological studies).
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion at m/z 272.3) .

Q. What are the primary research applications of this compound in biological studies?

  • Methodological Answer : It is widely used as a negative control (e.g., "MGR1 inactive control") in immunoassays (ELISA, Western blot) to validate specificity of antibodies targeting structurally related active compounds. Ensure species reactivity (mouse, human) aligns with experimental models .

Q. What solvent systems are compatible with this ester for in vitro studies?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in aqueous buffers. For cell-based assays, dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers. Conduct stability tests via periodic HPLC analysis to detect hydrolysis products (e.g., free 1-naphthol or pivalic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data when this compound unexpectedly shows activity in assays?

  • Methodological Answer : Investigate potential cross-reactivity or impurities:

  • Liquid Chromatography-Tandem MS (LC-MS/MS) to detect trace impurities (e.g., unreacted 1-naphthol or ester hydrolysis byproducts).
  • Validate antibody specificity using knockout cell lines or competitive binding assays .

Q. What strategies optimize the esterification step to minimize side reactions during synthesis?

  • Methodological Answer : Use azeotropic distillation (e.g., toluene) to remove water and shift equilibrium toward ester formation. Catalytic amounts of H₂SO₄ or p-toluenesulfonic acid (PTSA) improve reaction efficiency. Monitor progress via TLC (hexane:ethyl acetate, 9:1) .

Q. How does the naphthalenyloxy group influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The bulky naphthalene moiety reduces esterase-mediated hydrolysis compared to simpler aryl esters. Conduct in vitro liver microsome assays with LC-MS quantification to compare half-life (t₁/₂) against analogs .

Q. What toxicological screening protocols are recommended for this compound in preclinical studies?

  • Methodological Answer : Follow OECD guidelines:

  • Acute toxicity : LD₅₀ determination in rodents (oral, dermal routes).
  • Subchronic exposure : Monitor hepatic/renal biomarkers (ALT, creatinine) and histopathology .

Q. How can computational modeling predict interactions between this compound and target proteins?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of related targets (e.g., MGR1). Validate predictions with Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Properties

IUPAC Name

naphthalen-1-yloxymethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-16(2,3)15(17)19-11-18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZRWJPKAZKJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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